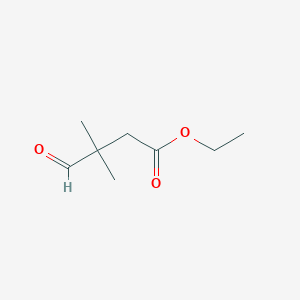

Ethyl 3,3-dimethyl-4-oxobutanoate

Description

Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It features a ketone group at the 4-position and two methyl groups at the 3-position of the butanoate backbone. This structure imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in the preparation of β-keto esters for cyclization or condensation reactions. Current literature lacks comprehensive data on its density, boiling point, and melting point, necessitating further experimental characterization .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 3,3-dimethyl-4-oxobutanoate |

InChI |

InChI=1S/C8H14O3/c1-4-11-7(10)5-8(2,3)6-9/h6H,4-5H2,1-3H3 |

InChI Key |

JZHLPJFZVKRSHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethyl 3,3-dimethyl-4-oxobutanoate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Key Reactions:

- Michael Addition : The compound can act as a Michael acceptor due to the presence of the carbonyl group, facilitating the formation of carbon-carbon bonds.

- Condensation Reactions : It can undergo condensation with amines or other nucleophiles, leading to the formation of β-amino esters.

Case Study: Synthesis of β-Amino Esters

In a study published in Synthetic Communications, researchers demonstrated the use of this compound in synthesizing β-amino esters through a one-pot reaction involving amines and aldehydes. The reaction yielded high conversions and selectivity, showcasing the compound's utility in generating valuable intermediates for pharmaceuticals .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its potential pharmacological properties. Compounds within the oxobutanoate family often exhibit biological activities that can be harnessed for therapeutic purposes.

Pharmacological Properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory activities, making them candidates for developing new anti-inflammatory drugs.

Case Study: Antimicrobial Screening

In a study conducted by researchers at the University of Missouri-St. Louis, derivatives of this compound were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the compound enhanced its antibacterial properties significantly .

Agricultural Applications

In agriculture, this compound has been explored for its potential as an insect growth regulator. Its structural features allow it to interfere with insect development processes.

Insect Growth Regulation:

Research has shown that compounds similar to this compound can inhibit key enzymes involved in insect growth regulation. This makes them promising candidates for developing environmentally friendly pest control agents.

Case Study: Insecticidal Activity

A study published in Pest Management Science evaluated the insecticidal effects of various oxobutanoate derivatives on common agricultural pests. The findings revealed that this compound exhibited significant growth inhibition in target insects at low concentrations .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with ethyl 3,3-dimethyl-4-oxobutanoate but differ in substituents, reactivity, and applications:

Ethyl 4,4,4-Trifluoro-2-Methyl-3-Oxobutanoate

- Molecular Formula : C₇H₉F₃O₃

- Key Features : Fluorine atoms at the 4-position enhance electronegativity and metabolic stability. The trifluoromethyl group increases lipophilicity, making this compound useful in medicinal chemistry for drug design.

- Applications : Intermediate in fluorinated pharmaceutical agents .

Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate

- Molecular Formula : C₁₂H₁₂Cl₂O₃

- Key Features : Chlorine substituents on the phenyl ring introduce steric and electronic effects, favoring electrophilic substitution reactions.

- Applications : Precursor for agrochemicals and herbicides due to its halogenated aromatic system .

Ethyl 3-Methyl-4-(4-Nitrophenyl)-4-Oxobutanoate

- Molecular Formula: C₁₃H₁₅NO₅

- Key Features: The nitro group (-NO₂) is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic additions.

- Applications : Used in synthesizing nitroaromatic compounds for dyes and explosives .

Ethyl 3-Oxo-2,4-Diphenylbutanoate

- Molecular Formula : C₁₈H₁₈O₃

- Key Features : Two phenyl groups introduce significant steric hindrance, reducing reaction rates in bulkier substrates.

- Applications : Key intermediate in synthesizing polyphenylated natural products and chiral catalysts .

Structural and Reactivity Analysis

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Compounds like ethyl 4-(4-nitrophenyl)-4-oxobutanoate (nitro group) exhibit accelerated reactivity in Michael additions due to increased electrophilicity at the ketone position .

- Electron-Donating Groups (EDGs): this compound’s methyl groups stabilize the keto-enol tautomer, enhancing its utility in Claisen condensations .

Reactivity in Aluminum Chloride-Mediated Reactions

Ethyl 3-oxobutanoate derivatives react with benzene in the presence of AlCl₃ to form aromatic hydrocarbons (e.g., ethylbenzene) and cyclic ketones (e.g., 3-methyl-1-indanone). Brominated analogs like ethyl 4-bromo-3-oxobutanoate yield more complex products, such as 3-phenyl-1-tetralone, due to halogen-directed cyclization .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₈H₁₄O₃ | 158.19 | 3,3-dimethyl | Organic synthesis intermediates |

| Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | C₇H₉F₃O₃ | 198.14 | 4,4,4-trifluoro, 2-methyl | Fluorinated drug precursors |

| Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | C₁₂H₁₂Cl₂O₃ | 275.13 | 2,6-dichlorophenyl | Agrochemical intermediates |

| Ethyl 3-oxo-2,4-diphenylbutanoate | C₁₈H₁₈O₃ | 282.34 | 2,4-diphenyl | Chiral catalyst synthesis |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with bromoethane in a nucleophilic acyl substitution mechanism. DBU facilitates deprotonation, enhancing the electrophilicity of the carbonyl carbon. The reaction proceeds at 38°C for 23 hours , achieving a yield of 97% . Critical parameters include:

-

Solvent: MTBE’s low polarity minimizes side reactions.

-

Temperature: Moderate heating accelerates kinetics without promoting decomposition.

-

Stoichiometry: A 1:1 molar ratio of acid to bromoethane ensures complete conversion.

This method is favored for its simplicity and high yield, though the cost of DBU and MTBE may limit scalability.

Multi-Step Synthesis via Halogenation and Oxidation

A patented approach outlines a multi-step synthesis starting from halogenated precursors, followed by hydrolysis and oxidation. This method is advantageous for large-scale production due to its use of inexpensive oxidizing agents like air.

Stepwise Analysis

-

Halogenation:

-

Hydrolysis:

-

Oxidation:

Advantages

-

Cost Efficiency: Air replaces expensive oxidants like hydrogen peroxide.

-

Scalability: The biphasic system simplifies catalyst recovery and product isolation.

Aldol Condensation and Hydrolysis

An alternative route involves aldol condensation between ethyl 2-oxopropanoate and propanal, catalyzed by DL-proline , followed by hydrolysis.

Reaction Protocol

-

Aldol Condensation:

-

Hydrolysis:

Limitations

-

Diastereomer Separation: Chromatography is required to isolate enantiomers, complicating large-scale applications.

-

Moderate Yield: The hydrolysis step’s incompleteness necessitates iterative extraction.

Comparative Analysis of Synthesis Methods

Key Findings:

-

The multi-step oxidation method offers the best balance of yield and scalability, ideal for industrial applications.

-

Esterification is optimal for laboratory-scale synthesis due to its simplicity.

-

Aldol condensation remains niche, reserved for enantioselective requirements.

Q & A

Q. What are the standard synthetic routes for Ethyl 3,3-dimethyl-4-oxobutanoate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via condensation reactions involving ketones and esters. For example, ethyl 2-methyl-3-oxobutanoate can react with ethyl bromoacetate under reflux conditions, yielding ~50% after purification by vacuum distillation . Key factors influencing yield include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl or NaOH) may alter reaction kinetics.

- Temperature control : Optimal reflux temperatures (e.g., 102°C at 3 mm Hg) minimize side reactions .

- Purification methods : Recrystallization (e.g., using ethanol) ensures high purity, critical for downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

- HPLC : Used for purity assessment, with mobile phases tailored to the compound’s polarity .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., base peak at m/z 97 for fragmentation patterns) .

- NMR : Resolves structural ambiguities, such as methyl group environments (e.g., δ 1.2–1.4 ppm for ethyl protons) . Validation involves cross-referencing with certified reference standards and reproducibility testing across multiple batches.

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Ventilation : Use fume hoods to mitigate exposure to volatile reagents like ethyl bromoacetate .

- PPE : Gloves and goggles are mandatory, especially when handling chlorinated intermediates .

- Emergency protocols : Neutralize acid spills with bicarbonate and isolate exothermic reactions to prevent thermal runaway .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound derivatives?

Q. What strategies address discrepancies in reported reaction yields under varying catalytic conditions?

Contradictions in yields (e.g., 50% experimental vs. 20–22% literature) often stem from:

- Catalyst purity : Trace impurities in phosphorus trisulfide can inhibit cyclization .

- Scale effects : Microscale reactions may favor higher yields due to better heat transfer vs. bulk synthesis . Mitigation involves Design of Experiments (DoE) to isolate variables like solvent polarity and catalyst loading .

Q. How do reaction mechanisms differ when substituting chlorine or methoxy groups in this compound analogs?

- Electrophilic substitution : Chlorine at the 4-position increases electrophilicity, accelerating nucleophilic attacks (e.g., in benzannulation reactions) .

- Steric hindrance : Methoxy groups reduce reactivity at ortho positions, favoring para-substitution in cross-coupling reactions . Mechanistic studies using isotopic labeling (e.g., -tracing) or kinetic isotope effects can validate proposed pathways .

Q. What methodological approaches are optimal for studying the compound’s role in multi-step organic syntheses?

- Virtual reaction screening : Predicts feasible pathways for synthesizing derivatives like pyrazoles or benzimidazoles .

- In situ spectroscopy : Monitors intermediate formation (e.g., enolate ions) during Claisen condensations .

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for steps like keto-enol tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.